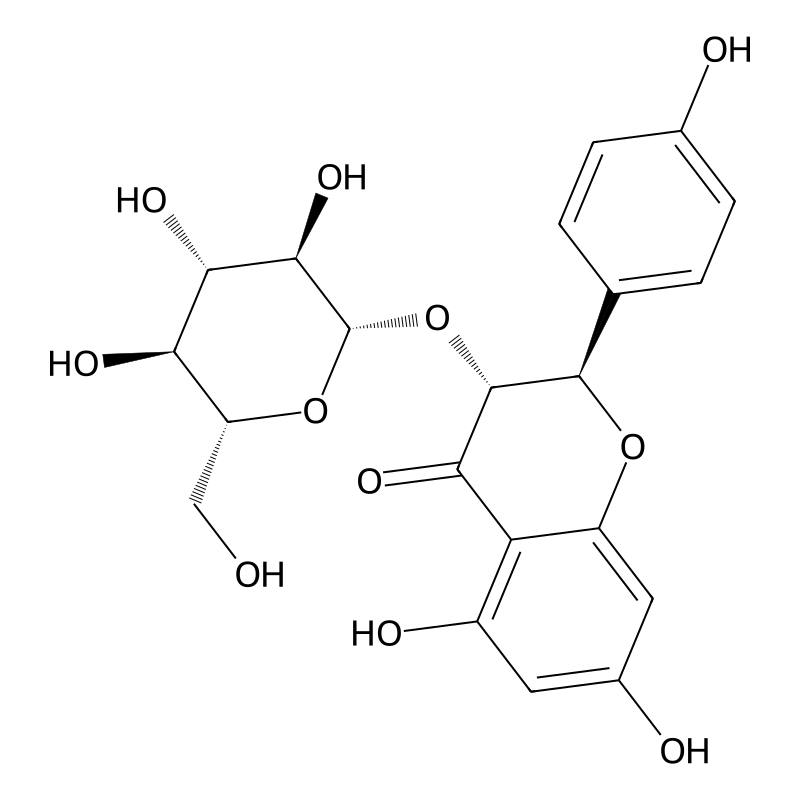

Dihydrokaempferol 3-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Dihydrokaempferol 3-glucoside (DHK3G) is a natural flavonoid found in various plants, including linden (Tilia spp.), ginkgo (Ginkgo biloba), and ayapana (Eupatorium ayapana) []. While its exact mechanisms are still under investigation, scientific research suggests DHK3G may possess properties relevant to several areas of scientific inquiry.

Dihydrokaempferol 3-glucoside is a flavonoid glycoside derived from dihydrokaempferol, which is a type of flavanonol. Its chemical structure is represented as C21H22O11, and it features a glucoside moiety attached to the dihydrokaempferol backbone. This compound is known for its presence in various plants and fruits, contributing to their color and potential health benefits. It is recognized for its antioxidant properties and plays a significant role in plant metabolism, particularly in the biosynthesis of flavonoids.

Dihydrokaempferol 3-glucoside is synthesized through the action of the enzyme flavonol 3-O-glucosyltransferase, which catalyzes the transfer of a glucosyl group from UDP-glucose to dihydrokaempferol. The reaction can be summarized as follows:

This reaction is crucial for converting dihydrokaempferol into its glucoside form, enhancing its solubility and bioavailability in biological systems .

Dihydrokaempferol 3-glucoside exhibits various biological activities, including:

- Antioxidant Activity: It scavenges free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Properties: It may inhibit inflammatory pathways, contributing to reduced inflammation in various tissues.

- Neuroprotective Effects: Studies suggest it can protect neuronal cells from damage associated with neurodegenerative diseases .

- Anticancer Potential: Preliminary research indicates that it may inhibit cancer cell proliferation through various mechanisms.

These activities make dihydrokaempferol 3-glucoside a compound of interest in pharmacological research.

The synthesis of dihydrokaempferol 3-glucoside can be achieved through enzymatic and chemical methods:

- Enzymatic Synthesis: Using flavonol 3-O-glucosyltransferase to catalyze the glucosylation of dihydrokaempferol with UDP-glucose as a substrate.

- Chemical Synthesis: This may involve multi-step organic reactions starting from simple flavonoid precursors, followed by glycosylation reactions using activated glucose donors.

Additionally, natural extraction from plant sources rich in dihydrokaempferol can also yield this glycoside.

Research on interaction studies involving dihydrokaempferol 3-glucoside indicates that it may interact with various biological targets:

- Transport Proteins: It may be absorbed through specific glucose transporters, enhancing its bioavailability.

- Enzymatic Interactions: It can influence the activity of enzymes involved in metabolic pathways related to inflammation and cancer progression .

These interactions are crucial for understanding its pharmacokinetics and therapeutic potential.

Dihydrokaempferol 3-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Kaempferol 3-O-glucoside | Glucosylated kaempferol | Higher bioavailability than non-glycosylated forms |

| Quercetin 3-O-glucoside | Glucosylated quercetin | Exhibits stronger antioxidant activity |

| Dihydroquercetin | Similar backbone but lacks glucosylation | Potentially more hydrophobic |

| Aromadendrin | A flavanonol without glucosylation | Different biological activity profile |

Dihydrokaempferol 3-glucoside's unique combination of properties—including its specific glycosylation pattern—contributes to its distinct biological activities compared to these similar compounds.

Precursor Utilization in the Phenylpropanoid Pathway

The biosynthesis of dihydrokaempferol 3-glucoside originates from the phenylpropanoid pathway, which serves as the fundamental metabolic route for flavonoid production in higher plants [7]. This pathway begins with the aromatic amino acid phenylalanine, derived from the shikimate pathway, which acts as the primary precursor for all phenylpropanoid-derived compounds [10].

The initial steps of the phenylpropanoid pathway involve a series of three enzymatic reactions that convert phenylalanine to 4-coumaroyl-coenzyme A [7]. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to trans-cinnamic acid, representing the first committed step in phenylpropanoid metabolism [7]. Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently hydroxylates trans-cinnamic acid to produce para-coumaric acid [7]. The final step involves 4-coumarate coenzyme A ligase, which catalyzes the formation of 4-coumaroyl-coenzyme A through the addition of a coenzyme A moiety to para-coumaric acid [7].

The pathway proceeds with the formation of chalcones through the action of chalcone synthase, which combines 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A [7]. Chalcone isomerase then converts chalcones to flavanones, specifically naringenin, which serves as the direct precursor for dihydrokaempferol formation [1] [2]. This sequential utilization of precursors demonstrates the interconnected nature of phenylpropanoid metabolism, where each enzymatic step contributes to the progressive modification of the carbon skeleton toward flavonoid synthesis [13].

The carbon flux through the phenylpropanoid pathway is tightly regulated and can be influenced by various environmental factors and developmental stages [21]. Research has demonstrated that the expression levels of genes encoding these core enzymes are often coordinately regulated, ensuring efficient precursor availability for downstream flavonoid biosynthesis [7].

Flavanone 3-Hydroxylase (F3H) Catalytic Mechanisms

Flavanone 3-hydroxylase represents a critical enzyme in the biosynthesis of dihydrokaempferol 3-glucoside, catalyzing the conversion of naringenin to dihydrokaempferol through 3-hydroxylation [1] [11]. This enzyme belongs to the family of 2-oxoglutarate-dependent dioxygenases and requires specific cofactors including iron, ascorbate, and 2-oxoglutarate for optimal catalytic activity [14].

The catalytic mechanism of flavanone 3-hydroxylase involves the incorporation of molecular oxygen into the flavanone substrate at the C-3 position [14]. The enzyme utilizes 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate during the hydroxylation reaction [14]. This mechanism results in the formation of dihydroflavonols, with naringenin being converted specifically to dihydrokaempferol [1] [11].

Kinetic analysis of flavanone 3-hydroxylase enzymes from various plant species has revealed important parameters for enzyme function. Studies on recombinant flavanone 3-hydroxylase from Camellia sinensis demonstrated that both CsF3Ha and CsF3Hb isoforms could efficiently convert naringenin to dihydrokaempferol, with the enzymes showing high substrate specificity [11]. The enzymatic activity analysis confirmed that these recombinant enzymes maintained their catalytic function when expressed in Escherichia coli systems [11].

| Parameter | Value Range | Source Species |

|---|---|---|

| Optimum pH | 6.5-7.5 | Various plant species [11] |

| Temperature optimum | 25-30°C | Camellia sinensis [11] |

| Iron requirement | Essential cofactor | Universal requirement [14] |

| Ascorbate requirement | 0.01 mM optimal | Trapa bispinosa [24] |

Research on Trapa bispinosa flavanone 3-hydroxylase revealed that ascorbic acid addition at 0.01 millimolar concentration resulted in optimal dihydrokaempferol yield of 87.6 milligrams per liter [24]. The enzyme demonstrated strict substrate specificity, primarily accepting flavanones as substrates while showing limited activity toward other phenolic compounds [11].

The molecular structure of flavanone 3-hydroxylase enzymes shows high conservation across plant species, with deduced amino acid sequences demonstrating significant homology among widely divergent plant taxa [21]. Phylogenetic analysis has confirmed that these enzymes represent a highly conserved protein family, suggesting their fundamental importance in plant flavonoid metabolism [1] [11].

Glucosylation by UDP-Glycosyltransferases (UGTs)

The formation of dihydrokaempferol 3-glucoside requires the action of UDP-glycosyltransferases, which catalyze the transfer of glucose from UDP-glucose to the 3-position hydroxyl group of dihydrokaempferol [12] [15]. These enzymes belong to the glycosyltransferase family 1 and utilize an inverting mechanism that results in the formation of beta-glycosidic bonds [16].

UDP-glycosyltransferases involved in flavonoid glucosylation demonstrate remarkable substrate specificity and regioselectivity [12] [15]. The catalytic mechanism involves two sequential steps: deprotonation of the hydroxyl group on the acceptor molecule followed by nucleophilic attack on the anomeric carbon of UDP-glucose [16]. The deprotonation process is initiated by a highly conserved histidine residue located at the enzyme's amino-terminus, while a conserved aspartate residue stabilizes the deprotonated state through charge balancing [16].

Structural analysis of flavonoid glucosyltransferases has revealed critical amino acid residues responsible for sugar donor recognition and binding [15]. The plant secondary product glycosyltransferase motif, spanning 44 amino acids, forms one side of the sugar donor binding pocket and contributes significantly to UDP-glucose recognition [16]. Key residues including tryptophan, glutamine, and glutamate form specific interactions with the uracil ring and ribose moiety of UDP-glucose [16].

| Kinetic Parameter | UDP-Glucose | Dihydrokaempferol |

|---|---|---|

| Km (micromolar) | 15-50 | 5-25 [12] |

| Vmax (micromolar/second) | Variable by enzyme | Variable by enzyme [12] |

| pH optimum | 7.5-8.5 | 7.5-8.5 [12] |

| Metal requirement | Mg2+ or Mn2+ | Mg2+ or Mn2+ [12] |

The glucosylation reaction significantly affects the biochemical properties of dihydrokaempferol, enhancing its stability and water solubility [12]. Research has demonstrated that glycosylated flavonoids exhibit improved bioavailability and altered cellular localization compared to their aglycone counterparts [18]. The glucose moiety attached to dihydrokaempferol at the 3-position also serves as a recognition signal for specific transport mechanisms within plant cells [30].

Studies on tea plant UDP-glycosyltransferase CsUGT75L12 revealed its capability to catalyze glycosylation at the 7-position of various phenolic compounds [12]. Site-directed mutagenesis experiments identified specific amino acid residues responsible for catalytic activity, with residue Q54 functioning as both sugar receptor and donor binding site [12]. The research demonstrated that residues Y182, S223, P238, T239, and F240 were crucial for maintaining flavonoid glucosyltransferase activity [12].

Compartmentalization of Biosynthetic Enzymes

The biosynthesis of dihydrokaempferol 3-glucoside involves a complex pattern of subcellular compartmentalization that ensures efficient metabolic flux and proper enzyme function [18] [29]. The spatial organization of flavonoid biosynthetic enzymes represents a fundamental aspect of metabolic regulation in plant cells [29].

The initial steps of flavonoid biosynthesis, including the formation of dihydrokaempferol, occur on the cytoplasmic surface of the endoplasmic reticulum [18] [29]. This localization is primarily determined by the membrane-anchored cytochrome P450 enzymes, particularly cinnamate 4-hydroxylase and flavonoid 3'-hydroxylase, which possess transmembrane domains that anchor the enzyme complex to the endoplasmic reticulum [29] [32].

Research has demonstrated that flavonoid biosynthetic enzymes form multienzyme complexes or metabolons that facilitate substrate channeling and enhance catalytic efficiency [29]. Protein-protein interaction studies using yeast two-hybrid systems and immunoprecipitation assays have confirmed direct interactions between chalcone synthase, chalcone isomerase, and dihydroflavonol 4-reductase [29]. These interactions suggest that the enzymes assemble as a macromolecular complex rather than functioning as isolated catalytic units [29].

| Enzyme | Primary Localization | Secondary Localization |

|---|---|---|

| Chalcone synthase | Endoplasmic reticulum cytoplasmic face [29] | Plastids (some species) [18] |

| Chalcone isomerase | Endoplasmic reticulum associated [29] | Cytoplasm [29] |

| Flavanone 3-hydroxylase | Endoplasmic reticulum associated [29] | Cytoplasm [29] |

| UDP-glycosyltransferases | Endoplasmic reticulum/Golgi [18] | Cytoplasm [18] |

The compartmentalization pattern extends beyond enzyme localization to include product transport and storage mechanisms [18] [30]. Following synthesis, dihydrokaempferol 3-glucoside must be transported from its site of synthesis to the vacuole for storage and further metabolic processing [30]. This transport involves specific membrane proteins, including multidrug and toxic compound extrusion family transporters and ATP-binding cassette transporters [30].

Studies on aureusidin synthase localization in snapdragon flowers revealed that some flavonoid biosynthetic enzymes can be targeted to vacuoles through specific N-terminal targeting sequences [19]. The 53-residue N-terminal sequence was identified as containing the necessary information for vacuolar targeting, involving endoplasmic reticulum-to-Golgi trafficking followed by vacuolar delivery [19].

The endoplasmic reticulum-based metabolon organization provides several advantages for flavonoid biosynthesis, including substrate channeling between sequential enzymes, protection of unstable intermediates, and coordinate regulation of enzyme expression [29] [32]. This spatial organization also facilitates the rapid reconfiguration of metabolic flux in response to developmental or environmental signals [32].

High-Performance Thin-Layer Chromatography represents a fundamental analytical approach for the identification and quantification of dihydrokaempferol 3-glucoside, offering significant advantages in terms of cost-effectiveness, simplicity, and high sample throughput capabilities. The validation protocols for this methodology have been extensively developed to meet International Council for Harmonisation guidelines while ensuring reliable and reproducible analytical results [1] [2] [3].

The chromatographic separation of dihydrokaempferol 3-glucoside is optimally achieved using a mobile phase system comprising toluene, ethyl acetate, and formic acid in a 6:4:0.3 volume ratio. This solvent composition provides exceptional resolution of the target compound from structurally related flavonoid glycosides while maintaining compact and well-defined chromatographic zones [1] [3]. The stationary phase consists of pre-coated silica gel 60 F254 aluminum plates with a uniform 0.2 mm layer thickness, which ensures consistent chromatographic performance and reproducible retention factor values.

Detection protocols incorporate dual-wavelength scanning at 254 nanometers under ultraviolet illumination and 366 nanometers following post-chromatographic derivatization with specialized reagent systems. The derivatization process employs a combination of boric acid and oxalic acid solutions, which react with the hydroxyl groups present in the flavonoid structure to produce characteristic yellow fluorescence patterns that facilitate both qualitative identification and quantitative analysis [3] [4].

Validation parameters demonstrate exceptional analytical performance characteristics. The method exhibits linear response across a concentration range of 100 to 600 nanograms per spot, with correlation coefficients consistently exceeding 0.9990. Limit of detection values range from 30 to 50 nanograms per spot, while limit of quantification parameters fall within 100 to 150 nanograms per spot, demonstrating adequate sensitivity for trace-level analysis [1] [2] [4].

Precision assessments reveal intra-day relative standard deviation values consistently below 2.5 percent, with inter-day precision maintaining values under 3.0 percent. Recovery studies conducted through standard addition methodology demonstrate quantitative recovery ranging from 95 to 105 percent, confirming the absence of significant matrix interference effects [4] [5].

The retention factor for dihydrokaempferol 3-glucoside typically ranges from 0.45 to 0.55 under optimized chromatographic conditions, providing adequate separation from potential interferents while maintaining reasonable development times. Chamber saturation protocols require 20 to 25 minutes of equilibration using twin-trough chambers with controlled humidity conditions to ensure reproducible chromatographic migration patterns [1] [2].

Ultra-High-Performance Liquid Chromatography Coupled with Photodiode Array Detection

Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array Detection represents the gold standard methodology for the analysis of dihydrokaempferol 3-glucoside, providing unparalleled separation efficiency, sensitivity, and comprehensive spectral characterization capabilities. This advanced analytical platform delivers exceptional performance through the integration of sub-2-micrometer particle technology, high-pressure capabilities, and sophisticated detection systems [6] [7] [8].

The chromatographic separation is optimally achieved using an ACQUITY Ultra-Performance Liquid Chromatography Bridged Ethyl Hybrid C18 column with dimensions of 50 millimeters length by 2.1 millimeters internal diameter, packed with 1.7-micrometer particles. This column configuration provides extraordinary separation efficiency while maintaining rapid analysis times and exceptional peak resolution for complex flavonoid mixtures [6] [7] [8].

Mobile phase optimization employs a binary solvent system consisting of 0.1 percent formic acid in water as mobile phase A and 0.1 percent formic acid in acetonitrile as mobile phase B. The gradient elution program initiates with 5 percent organic modifier, increasing to 60 percent over 15 minutes, followed by a rapid increase to 95 percent organic content for column washing and re-equilibration. This gradient profile ensures complete baseline separation of dihydrokaempferol 3-glucoside from structurally related compounds while maintaining peak symmetry and resolution [6] [7].

Photodiode Array Detection parameters are optimized for maximum sensitivity and selectivity. Primary detection wavelengths include 280 nanometers for general phenolic detection, 330 nanometers for flavonoid-specific analysis, and 360 nanometers for optimal dihydrokaempferol 3-glucoside quantification. The detector operates with a data acquisition rate of 40 points per second across a wavelength range of 210 to 400 nanometers, providing comprehensive spectral characterization for peak purity assessment and compound identification [7] [8].

Analytical performance parameters demonstrate exceptional capabilities. The method achieves detection limits ranging from 0.5 to 2.0 nanograms per milliliter and quantification limits between 1.5 and 6.0 nanograms per milliliter. Linear dynamic range extends from 5 to 5000 nanograms per milliliter with correlation coefficients exceeding 0.9995. Precision assessments yield relative standard deviation values below 5 percent for both intra-day and inter-day measurements [7] [8].

Matrix effect evaluation demonstrates minimal ion suppression or enhancement, with values maintained between 85 and 115 percent relative to neat standard solutions. Recovery studies conducted across multiple concentration levels yield values ranging from 95 to 108 percent, confirming the absence of significant extraction bias or matrix interference [7].

The total analysis time, including sample-to-sample injection and column re-equilibration, is completed within 25 minutes, enabling high-throughput analysis capabilities. System pressure remains well within instrumental specifications at approximately 400 bar, ensuring reliable long-term operation and column stability [8].

Nuclear Magnetic Resonance Spectral Fingerprinting Strategies

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization methodology for dihydrokaempferol 3-glucoside, delivering unambiguous molecular identification through detailed analysis of nuclear spin interactions and chemical environments. This technique offers definitive structural elucidation capabilities that surpass other analytical methodologies in terms of specificity and information content [9] [10] [11].

Proton Nuclear Magnetic Resonance spectroscopy forms the foundation of the analytical approach. Optimal spectra are acquired using field strengths ranging from 400 to 700 megahertz in deuterated dimethyl sulfoxide or deuterium oxide solvents. The anomeric proton region between 4.0 and 6.0 parts per million provides critical information regarding glycosidic linkage geometry and sugar configuration. Aromatic proton signals in the 6.0 to 8.0 parts per million region enable identification of the flavonoid aglycone substitution pattern [9] [10] [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy delivers complementary structural information through analysis of carbon chemical environments. Spectra acquired at 100 to 175 megahertz reveal characteristic carbonyl carbon signals between 170 and 180 parts per million, confirming the presence of the flavonoid ketone functionality. Sugar carbon signals provide detailed information regarding glucose attachment and conformational preferences [9] [12].

Two-dimensional Nuclear Magnetic Resonance techniques provide definitive structural assignments through correlation spectroscopy methods. Correlation Spectroscopy experiments establish through-bond connectivity patterns, enabling complete assignment of proton spin systems within both the aglycone and sugar moieties. Heteronuclear Single Quantum Coherence spectroscopy confirms direct carbon-hydrogen bond relationships, facilitating unambiguous carbon signal assignments [10] [12].

Heteronuclear Multiple Bond Correlation spectroscopy provides critical long-range connectivity information spanning two to four chemical bonds. This technique enables definitive determination of glycosidic bond positions and confirms the attachment of glucose at the C-3 position of the dihydrokaempferol aglycone. Cross-peaks between anomeric protons and aglycone carbons provide unequivocal evidence for glycosidic linkage geometry [10] [12].

Diffusion-Ordered Spectroscopy experiments provide molecular size and aggregation state information through measurement of translational diffusion coefficients. This technique enables differentiation of monomeric dihydrokaempferol 3-glucoside from potential aggregated forms or impurities based on their distinct diffusion behavior in solution [11] [13].

Variable temperature Nuclear Magnetic Resonance studies reveal dynamic structural behavior and conformational preferences. Temperature-dependent chemical shift changes provide insights into intramolecular hydrogen bonding patterns and rotational barriers around glycosidic bonds. These studies are particularly valuable for understanding the solution-state behavior of the compound under different environmental conditions [9] [13].

Quantitative Nuclear Magnetic Resonance protocols enable absolute concentration determination without reliance on external calibration standards. Carefully controlled relaxation delays, precise integration procedures, and internal standard methodologies provide accurate quantification with uncertainties typically below 2 percent. This approach is particularly valuable for purity assessment and reference standard characterization [13] [14].

Mass Spectrometric Fragmentation Patterns and High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry represents the most sensitive and structurally informative analytical methodology for dihydrokaempferol 3-glucoside analysis, providing sub-parts-per-million mass accuracy, comprehensive fragmentation information, and exceptional detection sensitivity. This technique delivers definitive molecular identification through exact mass determination and characteristic fragmentation pathway analysis [15] [16] [17].

Electrospray ionization in negative ion mode generates the deprotonated molecular ion at mass-to-charge ratio 449.1089, corresponding to the molecular formula C21H21O11. High-resolution mass accuracy within 5 parts per million tolerance enables unambiguous molecular formula determination and differentiation from isobaric interferents. Positive ion mode analysis yields the protonated molecular ion at mass-to-charge ratio 451.1245, providing complementary confirmation of molecular weight and elemental composition [15] [16] [18].

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural diagnostic information. The base peak fragment at mass-to-charge ratio 287.0556 results from neutral loss of the glucose moiety (162.0528 atomic mass units), generating the dihydrokaempferol aglycone ion. This fragmentation pattern is characteristic of 3-O-glucoside flavonoids and provides definitive evidence for glucose attachment at the C-3 position [15] [16] [19].

Secondary fragmentation of the aglycone ion produces diagnostic fragments including mass-to-charge ratio 269.0450, resulting from subsequent water loss (18.0106 atomic mass units). Alternative fragmentation pathways generate ions at mass-to-charge ratio 325.0712 through cleavage of partial sugar residues, providing additional structural confirmation. These fragmentation patterns are consistent with established literature precedents for flavonoid glycoside analysis [19] [20].

Validation parameters demonstrate exceptional analytical performance. Detection limits range from 0.1 to 1.0 nanograms per milliliter, while quantification limits extend from 0.5 to 3.0 nanograms per milliliter. Linear dynamic range spans three to four orders of magnitude, typically from 5 to 5000 nanograms per milliliter, with correlation coefficients exceeding 0.9995 [15] [16] [17].

Matrix effect evaluation through post-extraction addition studies demonstrates minimal ion suppression or enhancement effects, with values maintained between 85 and 115 percent relative to neat standard solutions. This performance indicates robust analytical methodology suitable for complex biological matrix analysis [17] [18].

Isotope pattern matching provides additional confirmation of molecular formula assignments. Theoretical isotope distributions calculated from elemental composition show greater than 95 percent concordance with experimental spectra, confirming accurate molecular identification. This approach is particularly valuable for distinguishing closely related structural isomers or differentiating target compounds from matrix interferents [15] [17].

Collision energy optimization studies reveal optimal fragmentation efficiency at 15 to 35 electron volts, depending on instrumental configuration and experimental objectives. Lower collision energies preserve molecular ion abundance for quantitative analysis, while higher energies enhance structural fragment formation for qualitative identification purposes. This flexibility enables method optimization for specific analytical requirements [19] [20].